molecular formula C7H7BrFN B1271559 2-Bromo-4-fluoro-6-methylaniline CAS No. 202865-77-8

2-Bromo-4-fluoro-6-methylaniline

Cat. No.: B1271559
CAS No.: 202865-77-8
M. Wt: 204.04 g/mol
InChI Key: VTWSBILIFIFEFG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is a white to yellow solid with a melting point of 32-36°C and a boiling point of approximately 248.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-6-methylaniline can be synthesized through various methods. One common method involves the bromination of 4-fluoro-2-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves diazotization followed by bromination. The process begins with the diazotization of 4-fluoro-2-methylaniline using nitrosyl sulfuric acid, followed by bromination with bromine to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-6-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which significantly affects its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-4-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSBILIFIFEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378419
Record name 2-Bromo-4-fluoro-6-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-77-8
Record name 2-Bromo-4-fluoro-6-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60378419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-methylaniline
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Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide was added dropwise to a solution of 4-fluoro-2-methylaniline in 70 mL of N,N-dimethylformamide at 20° C. The reaction mixture was stirred overnight. The dark solution was poured into a mixture of water (1000 mL), brine (50 mL) and ethyl acetate (300 mL). The mixture was transferred into a separatory funnel, shacked and separated. The aqueous phase was extracted with ethyl acetate (4×150 mL). The combined organic layers were washed with water (5×100 mL), brine (2×100 mL), dried with sodium sulfate, filtered and concentrated. The 1H NMR spectrum of the crude material showed at least 95% purity. The product was further purified on silica gel pad (eluent system ethyl acetate/n-hexane: 1/8). The pure fractions were combined and evaporated to give 14.9 g of product. The impure fractions were combined, concentrated, redissolved in diethyl ether (30 mL) and extracted with 5% hydrochloric acid (5×10 mL). The acidic phase was basified with aq. potassium hydroxide and extracted with diethyl ether to provide 0.8 g of the title compound. Total yield was 15.7 g (77%).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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